2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Triazole Formation: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the chloropyridinyl group.
2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the chloropyridinyl and trifluoromethyl groups in 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid makes it unique. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C9H4ClF3N4O2 |
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Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-4-1-2-5(14-3-4)17-15-6(8(18)19)7(16-17)9(11,12)13/h1-3H,(H,18,19) |
InChI Key |
PTTQVJBMILYGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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